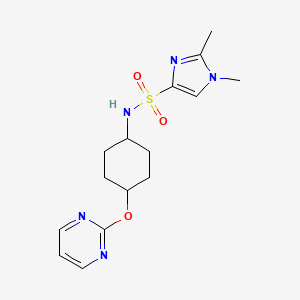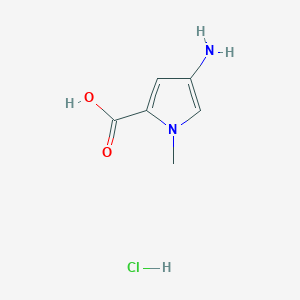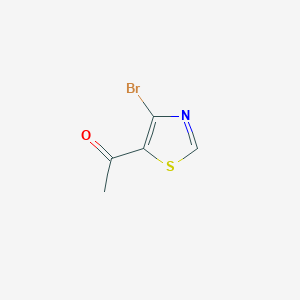![molecular formula C17H14FN3O3 B2749567 4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-44-6](/img/structure/B2749567.png)
4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a type of fused bicyclic system containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). The molecule also has a fluorophenyl group and a furan ring attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolopyrimidine core, along with the attached fluorophenyl and furan groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its functional groups .Aplicaciones Científicas De Investigación
Chromosomal Protein Distribution
Fluram, a derivative of this compound, has been used to study the distribution of chromosomal proteins. In a study by Cuéllar et al. (1991), Fluram effectively differentiated chromosome regions in mouse and human genomes, demonstrating a heterogeneous distribution of chromosome proteins (Cuéllar, Gosálvez, del Castillo, & Stockert, 1991).
Synthesis of Derivatives
Adams et al. (2005) described the synthesis of a related compound, which involves a cycloaddition reaction. This showcases the compound's potential for chemical synthesis and modification (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Quantum Chemical Characterization
A study by Traoré et al. (2017) involved quantum chemistry methods to investigate hydrogen bonding sites in pyrimidine compounds derivatives, highlighting the compound's utility in molecular chemistry (Traoré, Bamba, Ziao, Affi, & Koné, 2017).
Inhibitors of Human Neutrophil Elastase
A patent by ArgentA Discovery Ltd mentioned in an annotated selection indicated the use of similar derivatives as inhibitors of human neutrophil elastase, potentially for treating diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).
Raman and IR Spectra
Prasad et al. (2010) conducted a study on tegafur, a derivative of this compound, to understand its vibrational dynamics and electrostatic potential, useful in cancer treatment research (Prasad, Sinha, & Kumar, 2010).
Synthesis of 3-Methylthio-Substituted Furans
A study by Yin et al. (2008) involved the synthesis of 3-methylthio-substituted furans, demonstrating the compound's versatility in organic synthesis (Yin, Wang, Chen, Gao, Wu, & Pan, 2008).
Mecanismo De Acción
Target of Action
Similar compounds, such as chalcones, have been known to target various proteins and enzymes involved in cell proliferation and survival .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tubulin polymerization, disrupt cell cycle, and inhibit certain kinases required for cell cancer survival . They also induce apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound likely affects multiple biochemical pathways. Apoptosis, for instance, is regulated through a multi-step pathway, demonstrated as cell shrinkage, chromatin condensation, and nuclear and cell fragmentation . The apoptotic pathway establishes a cascade of events in which activation of caspases takes place . Particularly, caspase-3 possesses a significant role associated with the dismantling of the cell .
Result of Action
The compound has demonstrated potent anti-proliferative activity against certain cell lines . For instance, it showed pronounced cytotoxic activity against the resistant MCF-7 cell line . This suggests that the compound could potentially be used as an anticancer agent .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-11-4-1-3-10(7-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-5-2-6-24-12/h1-7,15H,8-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPIHHWIBJZDGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749485.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide](/img/structure/B2749486.png)



![4-{[(4-Fluorophenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2749493.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2749494.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2749503.png)


